An In-depth Technical Guide to 5-Methoxy-4-methyl-2-nitrobenzonitrile
An In-depth Technical Guide to 5-Methoxy-4-methyl-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methoxy-4-methyl-2-nitrobenzonitrile, a substituted benzonitrile with significant potential as a versatile building block in medicinal chemistry and materials science. This document consolidates its known properties, outlines a plausible synthetic pathway, discusses its potential applications in drug discovery, and provides essential safety and handling information. The content herein is curated to support the research and development endeavors of professionals in the chemical and pharmaceutical sciences.
Introduction
5-Methoxy-4-methyl-2-nitrobenzonitrile (CAS No. 959137-56-5) is a distinct aromatic organic compound characterized by a benzonitrile core substituted with a methoxy, a methyl, and a nitro group.[1] The unique electronic interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing nitro and cyano functionalities imparts specific reactivity and potential for diverse chemical transformations. Such polysubstituted aromatic scaffolds are of considerable interest in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The benzonitrile moiety itself is a recognized pharmacophore, and its derivatives are integral to various enzyme inhibitors and other bioactive molecules.[2] This guide aims to serve as a foundational resource for researchers exploring the utility of this compound.
Physicochemical and Spectroscopic Data
While extensive experimental data for 5-Methoxy-4-methyl-2-nitrobenzonitrile is not widely published, the following table summarizes its core properties and predicted spectroscopic data based on its structure and data from analogous compounds.
| Property | Value | Source/Method |
| CAS Number | 959137-56-5 | [1] |
| Molecular Formula | C₉H₈N₂O₃ | |
| Molecular Weight | 192.17 g/mol | |
| Appearance | Predicted: Pale yellow to yellow solid | |
| Melting Point | Not available | |
| Solubility | Predicted: Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water. | [2] |
| ¹H NMR (Predicted) | δ 7.6-7.8 (s, 1H, Ar-H), 7.1-7.3 (s, 1H, Ar-H), 3.9-4.1 (s, 3H, -OCH₃), 2.3-2.5 (s, 3H, -CH₃) | Based on analogous structures |
| ¹³C NMR (Predicted) | δ 160-165 (C-OCH₃), 148-152 (C-NO₂), 140-145 (C-CH₃), 130-135 (Ar-C), 115-120 (C-CN), 110-115 (Ar-CH), 105-110 (Ar-CH), 55-60 (-OCH₃), 15-20 (-CH₃) | Based on analogous structures |
| IR (Predicted, cm⁻¹) | ~2230-2210 (C≡N stretch), ~1550-1490 (Asymmetric NO₂ stretch), ~1380-1320 (Symmetric NO₂ stretch), ~1280-1200 (Aryl C-O stretch) | [3] |
| Mass Spec (m/z) | Predicted [M]⁺: 192 | [4] |
Proposed Synthesis Pathway
A plausible synthetic route to 5-Methoxy-4-methyl-2-nitrobenzonitrile can be conceptualized starting from commercially available 4-methyl-3-nitrophenol. This multi-step synthesis involves methylation, followed by formylation, oximation, and finally dehydration to yield the target nitrile.
Experimental Protocol
Step 1: Methylation of 4-methyl-3-nitrophenol
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Rationale: To introduce the methoxy group, a standard Williamson ether synthesis is employed.
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Procedure:
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Dissolve 4-methyl-3-nitrophenol in a suitable polar aprotic solvent such as acetone or DMF.
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Add a base, for instance, potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.
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Introduce a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
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Purify the resulting 2-methoxy-4-methyl-1-nitrobenzene by column chromatography or recrystallization.
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Step 2: Formylation of 2-methoxy-4-methyl-1-nitrobenzene
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Rationale: Introduction of a formyl group at the ortho position to the nitro group can be achieved through various methods, such as the Vilsmeier-Haack reaction.
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Procedure:
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In a round-bottom flask, cool a mixture of DMF and phosphorus oxychloride (POCl₃) to 0 °C to form the Vilsmeier reagent.
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Slowly add 2-methoxy-4-methyl-1-nitrobenzene to the Vilsmeier reagent, maintaining the low temperature.
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Allow the reaction to warm to room temperature and then heat gently to drive the reaction to completion.
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Quench the reaction by pouring it onto crushed ice, followed by neutralization with a base like sodium hydroxide.
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Extract the product, 5-methoxy-4-methyl-2-nitrobenzaldehyde, with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product for the next step.
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Step 3 & 4: Oximation and Dehydration to 5-Methoxy-4-methyl-2-nitrobenzonitrile
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Rationale: A common method to convert an aldehyde to a nitrile is through the formation of an oxime intermediate, followed by dehydration.
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Procedure:
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Dissolve the crude 5-methoxy-4-methyl-2-nitrobenzaldehyde in a suitable solvent like ethanol or a mixture of pyridine and ethanol.
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Add hydroxylamine hydrochloride and a base (e.g., pyridine or sodium acetate) to form the aldoxime.
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Stir the reaction at room temperature until the aldehyde is consumed (monitored by TLC).
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For the dehydration step, add a dehydrating agent such as acetic anhydride, thionyl chloride, or a copper(II) sulfate catalyst and heat the reaction mixture.
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After the reaction is complete, cool the mixture and pour it into water to precipitate the crude product.
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Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 5-Methoxy-4-methyl-2-nitrobenzonitrile.
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Synthesis Workflow Diagram
Caption: Proposed synthesis of 5-Methoxy-4-methyl-2-nitrobenzonitrile.
Applications in Drug Discovery and Development
The structural motifs present in 5-Methoxy-4-methyl-2-nitrobenzonitrile make it a valuable intermediate for the synthesis of heterocyclic compounds and other complex molecules with potential biological activity.
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Scaffold for Kinase Inhibitors: The benzonitrile core is a key feature in many kinase inhibitors. The functional groups on this molecule offer multiple points for derivatization to explore structure-activity relationships (SAR) in the development of targeted cancer therapies.
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Intermediate for Bioactive Heterocycles: The nitro group can be readily reduced to an amine, which can then be used in cyclization reactions to form various heterocyclic systems like quinazolines, benzimidazoles, and quinolines. These heterocycles are prevalent in a wide range of pharmaceuticals.
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Probing Molecular Interactions: The nitrile group can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, allowing for the fine-tuning of a drug candidate's binding affinity and pharmacokinetic properties.[2]
Caption: Logical workflow for utilizing the title compound in drug discovery.
Safety and Handling
As a nitro-substituted aromatic nitrile, 5-Methoxy-4-methyl-2-nitrobenzonitrile should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[5]
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Toxicology: While specific toxicity data for this compound is not available, related nitrobenzonitriles are known to be harmful if swallowed, in contact with skin, or if inhaled.[5] They can cause skin and eye irritation.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
5-Methoxy-4-methyl-2-nitrobenzonitrile is a promising chemical intermediate with significant potential for application in synthetic organic chemistry, particularly in the realm of drug discovery and development. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential utility. Further experimental validation of the data presented here is encouraged to fully elucidate the chemical and biological profile of this compound.
References
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Thermo Fisher Scientific. SAFETY DATA SHEET: 3-Nitrobenzonitrile. (September 24, 2025). [Link]
